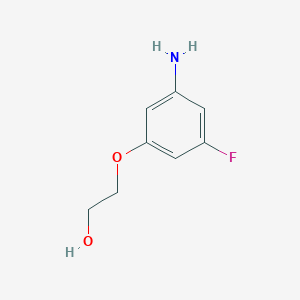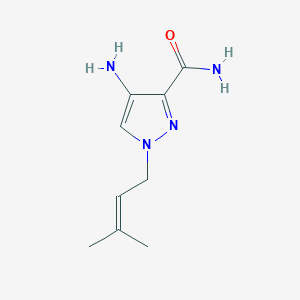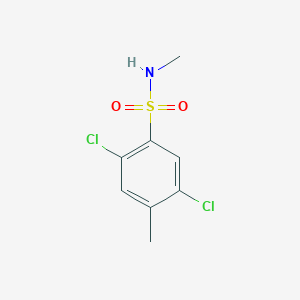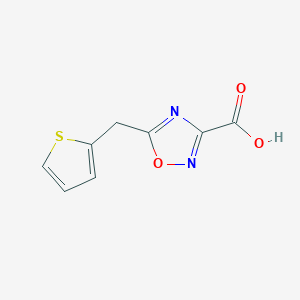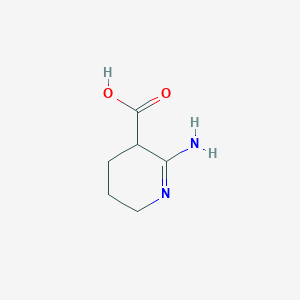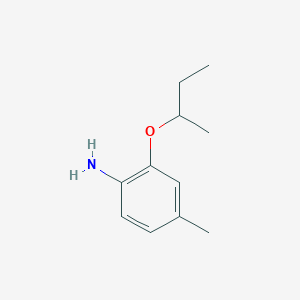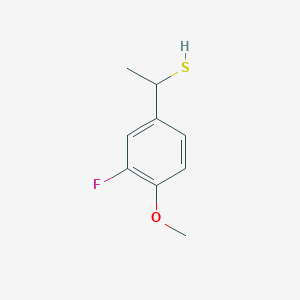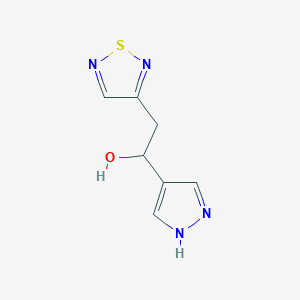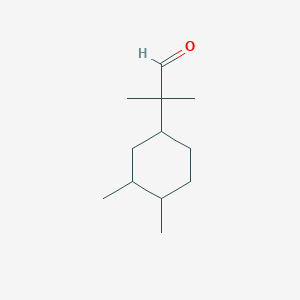
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a 2-methylpropanal group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohexyl)-2-methylpropanal typically involves the alkylation of a cyclohexane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of precursor compounds or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions, particularly under conditions that favor electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, strong acids or bases
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler cyclohexane derivative with a ketone functional group.
2-Methylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde.
3,4-Dimethylcyclohexanol: Contains hydroxyl groups instead of an aldehyde.
Uniqueness
2-(3,4-Dimethylcyclohexyl)-2-methylpropanal is unique due to its specific substitution pattern and the presence of both cyclohexane and aldehyde functional groups
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-(3,4-dimethylcyclohexyl)-2-methylpropanal |
InChI |
InChI=1S/C12H22O/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
CCYYZKPXGMNUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


